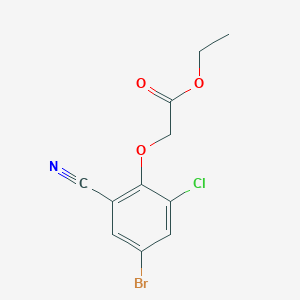
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is an organic compound with the molecular formula C11H9BrClNO3. This compound is characterized by the presence of a bromo, chloro, and cyano group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety. It is used in various chemical syntheses and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chloro-6-cyanophenol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and quality.
化学反应分析
Types of Reactions
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-(4-bromo-2-chloro-6-cyanophenoxy)acetic acid.
Reduction: Formation of 2-(4-bromo-2-chloro-6-aminophenoxy)acetate.
科学研究应用
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups involved in the interaction. The bromo, chloro, and cyano groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-bromo-2-chlorophenoxy)acetate
- Ethyl 2-(4-chloro-6-cyanophenoxy)acetate
- Ethyl 2-(4-bromo-2-cyanophenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is unique due to the presence of all three functional groups (bromo, chloro, and cyano) on the phenoxy ring. This combination of substituents provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-4H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHFGSEJXOYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
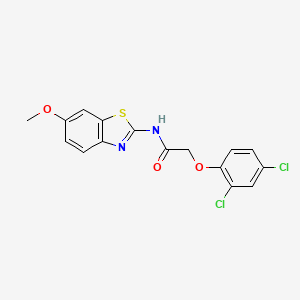
![3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2972856.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)
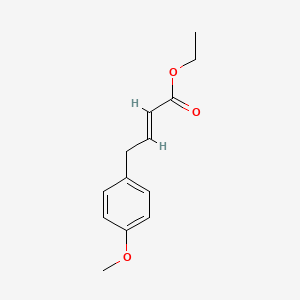

![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)

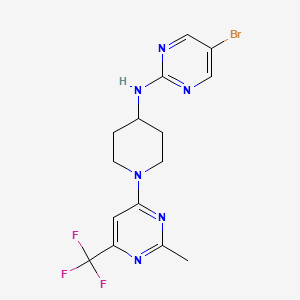
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2972868.png)
![1-(4-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopentane-1-carboxamide](/img/structure/B2972869.png)
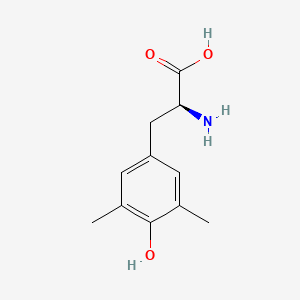
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)
![7-(furan-2-yl)-2-(morpholin-4-yl)-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2972875.png)
